molecular formula C16H21NO3 B5104275 3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide

3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide

Cat. No. B5104275
M. Wt: 275.34 g/mol
InChI Key: UDPXZSLVOWZPHA-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide, also known as BDBEA, is a chemical compound that belongs to the class of acrylamide derivatives. It has been widely used in various scientific research fields due to its unique chemical properties and potential applications.

Mechanism of Action

The exact mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide is not fully understood yet. However, it has been suggested that 3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide may exert its biological effects through multiple pathways, including inhibition of enzyme activity, modulation of gene expression, and interaction with membrane receptors. For example, 3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide has been shown to inhibit the activity of cyclooxygenase-2, which is a key enzyme involved in the synthesis of prostaglandins and inflammation. 3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide has also been found to modulate the expression of various genes related to cancer and cell proliferation.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide has been reported to exhibit various biochemical and physiological effects, including antitumor, anti-inflammatory, analgesic, and sedative activities. 3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide has been shown to inhibit the growth and proliferation of various cancer cells, such as breast cancer, lung cancer, and colon cancer cells. 3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide has also been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Moreover, 3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide has been shown to induce sedation and anxiolysis in rodents.

Advantages and Limitations for Lab Experiments

3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide has several advantages for lab experiments, including its high potency, selectivity, and water solubility. 3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide can be easily synthesized using a simple and efficient method, and it can be readily modified to generate novel derivatives with improved properties. However, 3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide also has some limitations, such as its potential toxicity and limited bioavailability. Further studies are needed to evaluate the safety and pharmacokinetic properties of 3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide in vivo.

Future Directions

There are several future directions for the research of 3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide. First, the exact mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide needs to be further elucidated to understand its biological effects. Second, the potential therapeutic applications of 3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide need to be explored in more detail, particularly in the treatment of cancer and inflammation. Third, the development of novel derivatives of 3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide with improved properties and selectivity is of great interest. Fourth, the use of 3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide as a probe for imaging and detecting cancer cells needs to be further investigated. Finally, the safety and pharmacokinetic properties of 3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide in vivo need to be evaluated to facilitate its translation into clinical applications.
Conclusion:
In conclusion, 3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide is a promising chemical compound with potential applications in various scientific research fields. Its unique chemical properties and biological effects make it an attractive candidate for the development of novel drugs and materials. Further studies are needed to fully understand the mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide and to explore its therapeutic potential.

Synthesis Methods

3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide can be synthesized through a simple and efficient method using acryloyl chloride, 3-(1,3-benzodioxol-5-yl)propylamine, butylamine, and ethylamine as starting materials. The reaction is carried out in the presence of a base catalyst such as triethylamine and a polar solvent such as dichloromethane. The resulting product is purified by column chromatography to obtain pure 3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide has been extensively used in various scientific research fields, including medicinal chemistry, drug discovery, and biotechnology. It has been reported to exhibit potent antitumor, anti-inflammatory, and analgesic activities. 3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide has also been found to modulate the activity of various enzymes and receptors, such as cyclooxygenase-2, histone deacetylase, and GABA-A receptors. Moreover, 3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylacrylamide has been explored as a potential probe for imaging and detecting cancer cells and as a building block for the synthesis of novel drugs and materials.

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-3-5-10-17(4-2)16(18)9-7-13-6-8-14-15(11-13)20-12-19-14/h6-9,11H,3-5,10,12H2,1-2H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPXZSLVOWZPHA-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C(=O)C=CC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(CC)C(=O)/C=C/C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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